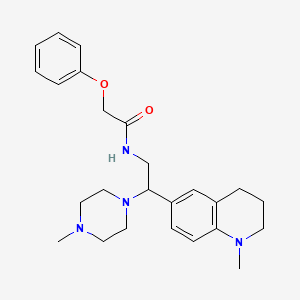

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide

描述

属性

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-31-22-8-4-3-5-9-22)21-10-11-23-20(17-21)7-6-12-28(23)2/h3-5,8-11,17,24H,6-7,12-16,18-19H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRHTTPWMPCREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The molecular formula is , and it features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.49 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- NF-κB Inhibition : Compounds derived from tetrahydroquinoline have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), lung (NCI-H23), and prostate (PC-3) cancers . For instance, certain derivatives showed IC50 values as low as 0.70 µM against NF-κB activity.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties by modulating the activity of pro-inflammatory mediators such as IL-6 and TNF-alpha .

Case Studies

Table 2: Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

*Estimated based on structural formula.

Structural and Functional Insights

Backbone Variability: The target compound and most analogs share an acetamide core, but substitutions vary widely. For example, compound 11f incorporates a triazole linker (via click chemistry), while QOD uses an oxamide backbone, which may alter conformational flexibility and binding kinetics. The naphthofuran derivative shares the phenoxyacetamide core and 4-methylpiperazine-ethyl chain with the target compound but replaces tetrahydroquinoline with a fused naphthofuran-benzo[d][1,3]dioxole system, likely improving π-π stacking.

Synthetic Efficiency: Yields for analogs range from 25% (naphthofuran derivative ) to 65% (indazol-pyrimidine compound ).

The piperazine and tetrahydroquinoline motifs in the target compound could similarly target proteases or GPCRs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。